molecular formula C9H7ClN2O B3384747 4-Chloro-6-(3-furyl)-2-methylpyrimidine CAS No. 569658-33-9

4-Chloro-6-(3-furyl)-2-methylpyrimidine

Cat. No.: B3384747
CAS No.: 569658-33-9
M. Wt: 194.62 g/mol
InChI Key: YBTQOWJPYZJAGG-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-furyl)-2-methylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position, a furan ring at the 6-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-furyl)-2-methylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-furylacetonitrile with a chlorinated pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-furyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used in substitution reactions. The reactions are typically carried out in polar solvents like ethanol or methanol at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring. These reactions are often performed in aqueous or organic solvents at controlled temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pyrimidine ring. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include furan derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Products include dihydropyrimidine derivatives with reduced aromaticity.

Scientific Research Applications

4-Chloro-6-(3-furyl)-2-methylpyrimidine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-furyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2-furyl)-2-methylpyrimidine
  • 4-Chloro-6-(3-furyl)-2-isopropylpyrimidine
  • 4-Chloro-6-methyl-2-(3-furyl)pyrimidine

Uniqueness

4-Chloro-6-(3-furyl)-2-methylpyrimidine is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the furan ring at the 6-position and the methyl group at the 2-position can lead to distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

4-chloro-6-(furan-3-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTQOWJPYZJAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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